

Monobutyl Phthalate: A Comparative Analysis of its Effects on Various Cell Lines

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Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of increasing toxicological concern. Its ubiquitous presence in the environment and detection in human tissues have prompted extensive research into its biological effects. This guide provides a comparative overview of the in vitro effects of MBP across a range of cell lines, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data.

Effects on Steroidogenesis and Hormone Production

MBP has been shown to significantly impact steroidogenesis in various cell lines, although the specific effects can be dose-dependent and cell-type specific.

In murine Leydig tumor cells (MLTC-1), low-dose MBP (10^{-7} M and 10^{-6} M) has been observed to increase progesterone production by 29.76% and 31.72%, respectively.[1] This stimulatory effect is linked to an upregulation of the Steroidogenic Acute Regulatory Protein (StAR).[1] Conversely, higher concentrations of MBP (400 and 800 μ M) inhibit progesterone production in the same cell line.[2]

In the human adrenocortical carcinoma cell line H295R, MBP at 500 μ M significantly decreased testosterone production by 22%.[3] Furthermore, at the same concentration, it also reduced the levels of androstenedione, corticosterone, and progesterone.[3] Interestingly, a small but significant increase in androstenedione and testosterone was noted at a lower concentration of



10 μM MBP.[3] In rat immature Leydig cells, MBP was found to be a potent inhibitor of androgen production, with effects observed at concentrations as low as 50 nM.[4]

Cell Line	Concentration	Duration	Effect on Hormone Production	Reference
MLTC-1 (mouse Leydig)	10 ⁻⁷ M, 10 ⁻⁶ M	24 h	Progesterone increased by 29.76% and 31.72%, respectively	[1]
MLTC-1 (mouse Leydig)	400 μΜ, 800 μΜ	24 h	Progesterone decreased	[2]
H295R (human adrenocortical)	500 μΜ	48 h	Testosterone decreased by 22%; Androstenedione , Corticosterone, Progesterone decreased	[3]
H295R (human adrenocortical)	10 μΜ	48 h	Androstenedione and Testosterone slightly increased	[3]
Rat Immature Leydig Cells	50 nM	3 h	Androgen production inhibited	[4]

Cytotoxicity and Cell Viability

The cytotoxic effects of MBP vary considerably among different cell lines and experimental conditions.

In MLTC-1 cells, concentrations up to 10^{-6} M MBP showed no cytotoxicity after 24 hours of exposure.[1] Similarly, in H295R cells, MBP did not cause significant cell death at



concentrations up to 500 μ M after 48 hours.[3][5] However, in rat embryonic limb bud cells, MBP exhibited cytotoxic effects with an IC50 value of 307.24 μ g/ml (1.38 mM) after 96 hours of treatment.[6] In INS-1 pancreatic beta cells, MBP at concentrations ranging from 0.001 to 10 μ M led to a time-dependent decrease in cell viability over 24, 48, and 72 hours.[7]

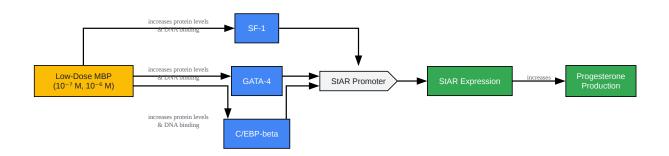
Cell Line	Concentration	Duration	Effect on Cell Viability	Reference
MLTC-1 (mouse Leydig)	Up to 10 ⁻⁶ M	24 h	No cytotoxicity observed	[1]
H295R (human adrenocortical)	Up to 500 μM	48 h	No significant cell death	[3][5]
Rat Embryonic Limb Bud Cells	IC50: 1.38 mM	96 h	Cytotoxic	[6]
INS-1 (rat pancreatic beta)	0.001 - 10 μΜ	24, 48, 72 h	Time-dependent decrease in viability	[7]
Rat Sertoli Cells	10 - 20000 μΜ	Not specified	Antagonistic effect on viability when combined with nonylphenol	[8]

Signaling Pathways and Molecular Mechanisms

MBP exerts its effects through the modulation of various signaling pathways and the expression of key regulatory proteins.

Steroidogenesis Regulation in Leydig Cells: In MLTC-1 cells, low-dose MBP stimulates steroidogenesis by increasing the expression of StAR.[1] This is mediated by the increased DNA-binding activity and protein levels of the transcription factors SF-1, GATA-4, and C/EBP-beta.[1] Conversely, higher doses of MBP inhibit steroidogenesis by decreasing StAR mRNA and protein levels, which is associated with reduced DNA-binding affinity of SF-1 and GATA-4.



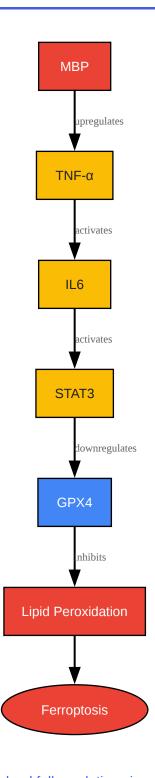


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Caption: Low-dose MBP stimulates progesterone production in MLTC-1 cells.

Ferroptosis in Leydig Cells: In TM-3 mouse Leydig cells, MBP has been shown to induce ferroptosis, a form of iron-dependent cell death. This process is mediated through the TNF/IL6/STAT3 signaling pathway, leading to lipid peroxidation and iron metabolite degradation.[9]





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Caption: MBP induces ferroptosis in TM-3 cells via the TNF/IL6/STAT3 pathway.

Blood-Testis Barrier Disruption in Sertoli Cells: In human Sertoli cells (HSeC), MBP ($10\mu M$) exposure for 6 and 48 hours was found to reduce the expression of key blood-testis barrier



proteins, including occludin, ZO-1, and N-cadherin.[10] This effect is suggested to be dependent on the androgen receptor (AR), as AR expression was also decreased.[10]

Experimental Protocols

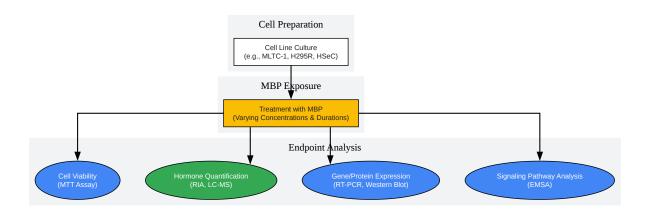
Cell Culture and Exposure:

- MLTC-1 Cells: Cultured in RPMI 1640 medium. For experiments, cells were treated with various doses of MBP (10⁻⁹ to 10⁻⁶ M) for 24 hours, followed by stimulation with human chorionic gonadotropin (hCG) for 4 hours.[1]
- H295R Cells: Cultured and exposed to 1–500 μ M of MBP for 48 hours. In some experiments, steroidogenesis was stimulated with dibutyryl-cyclic-AMP (dbcAMP).[3]
- Human Sertoli Cells (HSeC): Exposed to 10μM MBP for 6 and 48 hours.[10]
- TM-3 Leydig Cells: Treated with MBP for 24 hours. For inhibitor studies, Ferrostatin-1 was added 16 hours before MBP, and Angoline was added 6 hours before MBP.[9]

Assays:

- Cell Viability: Commonly assessed using the MTT assay.[1][5]
- Hormone Quantification: Progesterone and testosterone levels were measured using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[1][3]
- Gene and Protein Expression: Analyzed by reverse transcription-polymerase chain reaction (RT-PCR) and Western blot, respectively.[1][3][9][10]
- DNA-Binding Activity: Examined by electrophoretic mobility shift assay (EMSA).[1][2]





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Caption: General experimental workflow for in vitro studies of MBP effects.

In conclusion, the in vitro effects of **monobutyl phthalate** are multifaceted and contingent on the cell line, dose, and duration of exposure. While low concentrations can stimulate steroidogenesis in certain Leydig cell models, higher concentrations generally exert inhibitory and cytotoxic effects. MBP also demonstrates the potential to disrupt crucial physiological barriers and induce programmed cell death through specific signaling cascades. These findings underscore the importance of further research to fully elucidate the mechanisms of MBP toxicity and to assess its potential risks to human health.

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Validation & Comparative





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